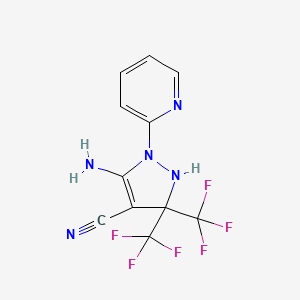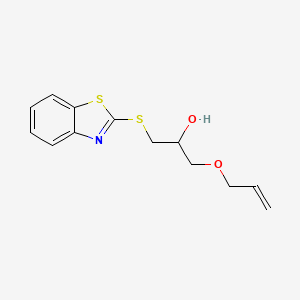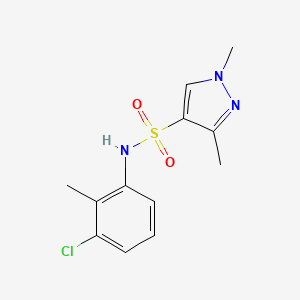![molecular formula C21H19ClN2O3 B6055629 3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole, commonly known as CPP-109, is a synthetic compound that belongs to the isoxazole class of drugs. It is a potent and selective inhibitor of the enzyme, GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the brain. CPP-109 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of addiction, anxiety, and other neurological disorders.
Mecanismo De Acción
CPP-109 works by inhibiting the enzyme, 3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-109 increases the levels of GABA in the brain, which can help reduce the excitability of neurons and reduce the symptoms of anxiety and addiction.
Biochemical and Physiological Effects:
CPP-109 has been shown to increase GABA levels in the brain, which can help reduce the symptoms of anxiety and addiction. It has also been shown to reduce the release of dopamine in the brain, which is associated with the reward pathway and addiction. CPP-109 has been shown to have a low toxicity profile and is generally well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-109 has several advantages for use in lab experiments. It is a potent and selective inhibitor of 3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole, which makes it a useful tool for studying the role of GABA in the brain. It has also been shown to have a low toxicity profile, which makes it a safe compound for use in animal studies. However, CPP-109 has some limitations, including its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on CPP-109. One direction is to further study its potential therapeutic applications in the treatment of addiction, anxiety, and other neurological disorders. Another direction is to develop new and more efficient synthesis methods for CPP-109, which can improve its solubility and make it easier to administer in experiments. Additionally, further studies are needed to determine the long-term effects of CPP-109 on the brain and its potential side effects.
Métodos De Síntesis
CPP-109 can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-chlorophenyl)pyrrolidine to form the corresponding amide, which is then cyclized using hydroxylamine hydrochloride to yield CPP-109.
Aplicaciones Científicas De Investigación
CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction. It has been shown to increase GABA levels in the brain, which can help reduce the cravings and withdrawal symptoms associated with addiction. CPP-109 has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
[2-(2-chlorophenyl)pyrrolidin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-26-15-10-8-14(9-11-15)20-13-18(23-27-20)21(25)24-12-4-7-19(24)16-5-2-3-6-17(16)22/h2-3,5-6,8-11,13,19H,4,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPLUBQEHQDVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCCC3C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Chlorophenyl)pyrrolidine-1-carbonyl]-5-(4-methoxyphenyl)-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-hydroxy-5-nitrophenyl)-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6055551.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6055557.png)
![N-({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6055562.png)
![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055569.png)
![1-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6055587.png)
![1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6055592.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B6055608.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-(3-methylphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6055616.png)
![N-[3-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide](/img/structure/B6055622.png)

![1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6055631.png)
![2-chloro-N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-5-(methylthio)benzamide](/img/structure/B6055634.png)